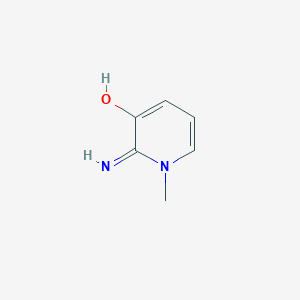
2-Imino-1-methylpyridin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imino-1-methylpyridin-3-OL, also known as 3-hydroxy-2-methyl-4-pyridone or deferiprone, is a chelating agent that is used to treat iron overload in patients with thalassemia major. It was first synthesized in the 1980s and has been approved for clinical use in several countries. In recent years, there has been growing interest in the potential of deferiprone for other applications, including cancer treatment and neurodegenerative diseases.
Wirkmechanismus
Deferiprone works by binding to iron ions in the body, forming a complex that is then excreted in the urine. This helps to reduce the amount of iron in the body and prevent iron overload. The exact mechanism of action is not fully understood, but it is thought to involve the formation of a stable complex between deferiprone and iron.
Biochemische Und Physiologische Effekte
Deferiprone has been shown to have a number of biochemical and physiological effects. In addition to reducing iron overload, it has been shown to have antioxidant properties and to inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Deferiprone has several advantages as a chelating agent for lab experiments. It is relatively inexpensive and easy to synthesize. It is also effective at chelating iron and can be used to study the effects of iron overload on cells and tissues. However, there are also some limitations to its use. It has a relatively short half-life and can be toxic at high concentrations. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on deferiprone. One area of interest is its potential as a cancer treatment. Deferiprone has been shown to inhibit the growth of cancer cells in vitro and in animal models, and there is growing interest in its potential as a targeted therapy for certain types of cancer. Another area of interest is its potential as a neuroprotective agent. Deferiprone has been shown to improve cognitive function in animal models of neurodegenerative diseases, and there is interest in its potential as a treatment for conditions such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in developing new chelating agents based on the structure of deferiprone that may have improved properties and fewer side effects.
Synthesemethoden
The synthesis of deferiprone involves the reaction of 2-methyl-4-pyridone with hydroxylamine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then oxidized to form 2-imino-1-methylpyridin-3-OL. The process is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
Deferiprone has been extensively studied for its ability to chelate iron and reduce iron overload in patients with thalassemia major. It has been shown to be effective in reducing serum ferritin levels and improving cardiac function in these patients. In addition to its use in thalassemia, there is growing interest in the potential of deferiprone for other applications.
Eigenschaften
CAS-Nummer |
108082-77-5 |
|---|---|
Produktname |
2-Imino-1-methylpyridin-3-OL |
Molekularformel |
C6H8N2O |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
2-imino-1-methylpyridin-3-ol |
InChI |
InChI=1S/C6H8N2O/c1-8-4-2-3-5(9)6(8)7/h2-4,7,9H,1H3 |
InChI-Schlüssel |
WANWFLXRCQGPBB-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C(C1=N)O |
Kanonische SMILES |
CN1C=CC=C(C1=N)O |
Synonyme |
3-Pyridinol,1,2-dihydro-2-imino-1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)
![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)
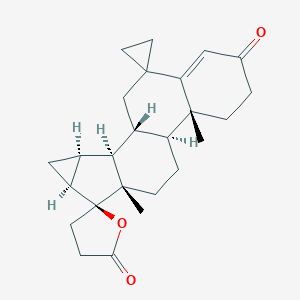
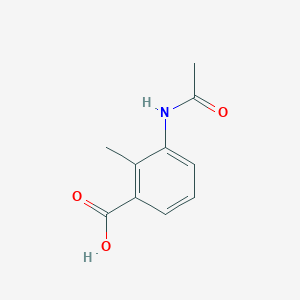
![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)
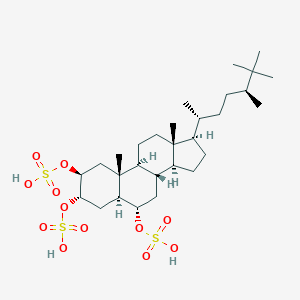

![7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8814.png)
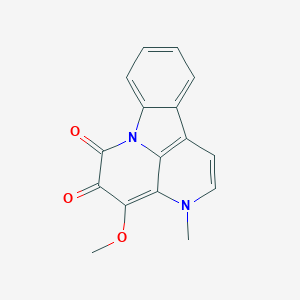
![7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B8818.png)
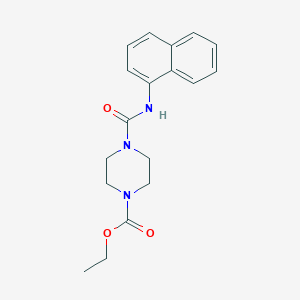
![5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8823.png)

